molecular formula C14H11FO B122404 4'-Fluoro-2-phenylacetophenone CAS No. 347-84-2

4'-Fluoro-2-phenylacetophenone

Cat. No. B122404
CAS RN: 347-84-2
M. Wt: 214.23 g/mol
InChI Key: YFYKGCQUWKAFLW-UHFFFAOYSA-N
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Description

4’-Fluoro-2-phenylacetophenone is a chemical compound . It is used in the preparation and evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors . Its molecular formula is C14H11FO .


Synthesis Analysis

The continuous flow reaction system is adopted for continuously preparing the 4’ -fluoro-2-phenylacetophenone . The preparation condition is mild, the reaction speed is fully improved, the side reaction is reduced and prevented, the product quality is improved .


Molecular Structure Analysis

The molecular weight of 4’-Fluoro-2-phenylacetophenone is 214.23 g/mol . Its crystals belong to the monoclinic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-2-phenylacetophenone include a molecular weight of 214.23 g/mol . Further details about its physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Biological Baeyer-Villiger Oxidation

4'-Fluoro-2-phenylacetophenone has been studied in the context of biological Baeyer–Villiger oxidation. Moonen, Rietjens, and van Berkel (2001) used 19F NMR to study the time-dependent conversion of various fluorinated acetophenones, including 4'-fluoroacetophenone. This study highlighted the role of Pseudomonas fluorescens ACB cells and 4'-hydroxyacetophenone monooxygenase (HAPMO) in converting 4'-fluoroacetophenone to valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

INDO Molecular Orbital Study

Twine, Parker, and Bursey (1973) conducted an INDO molecular orbital study on p-phenylacetophenone and 2-fluoro-4′-acetylbiphenyl, providing insights into the conformations of p-arylacetophenones, including 4'-Fluoro-2-phenylacetophenone, as neutral molecules and molecular ions (Twine, Parker, & Bursey, 1973).

Synthesis of Novel Diphenylacetylene Derivatives

Yan Ji-zhong (2010) synthesized derivatives of phenylacetylenes, including those substituted with p-fluorophenyl groups, highlighting potential applications in MRI probes targeting amyloid plaques in Alzheimer's disease. This research indicates the relevance of 4'-Fluoro-2-phenylacetophenone in medical imaging technologies (Yan Ji-zhong, 2010).

Tin(II) Complexes Synthesis

Singh (2010) synthesized tin(II) complexes using 3-methyl-4-fluoro-acetophenone derivatives derived from amino acids, including 4'-Fluoro-2-phenylacetophenone. This study emphasizes the potential of these complexes in antibacterial activities, showcasing the pharmaceutical applications of 4'-Fluoro-2-phenylacetophenone (Singh, 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYKGCQUWKAFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312380
Record name 4'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-phenylacetophenone

CAS RN

347-84-2
Record name 347-84-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Fluoro-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2-phenylethan-1-one
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Synthesis routes and methods

Procedure details

28.4 g of phenylacetyl chloride was dissolved in 130 ml of fluorobenzene and cooled in ice. This solution was added to 27.0 g of freshly powdered aluminum chloride with continued cooling and stirring. After the vigorous reaction subsided, the mixture was stirred at room temperature overnight and then poured onto 150 g of ice containing 50 ml of concentrated hydrochloric acid. Extraction gave a pale brown solid. Recrystallization from petroleum ether gave 4-fluorodeoxybenzoin, 2A, as a white solid, mp: 80°-81° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Bursey, TA Elwood - Organic Mass Spectrometry, 1968 - Wiley Online Library
… The chalcone (12.7 g, 0.056 mole) and 4'-fluoro-2-phenylacetophenone (Aldrich 4'-fluorodeoxybenzoin, 12.7 g, 0.059 mole) were dissolved in 40 ml. CzHSOH and 5 ml. 1 N NaOC,H, …
X Tian, YL Ren, X Cheng, W Lu - ChemistrySelect, 2019 - Wiley Online Library
… As shown in Scheme 2a, when 4′-fluoro-2-phenylacetophenone was used as the substrate, 4-fluorobenzoic acid was obtained in 63% yield, suggesting that the benzoyl moiety in the …

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